Furtrethonium iodide is classified under quaternary ammonium compounds, which are characterized by a nitrogen atom bonded to four organic groups. This specific compound can be synthesized from furan derivatives and is often utilized in the study of cholinergic systems, making it relevant in both chemistry and medicinal applications.
Furtrethonium iodide can be synthesized through several methods, primarily involving the reaction of furan derivatives with methylating agents. A common synthetic route includes:
In industrial settings, the synthesis process is optimized for high purity (often exceeding 95%) and involves techniques such as recrystallization or chromatography to purify the final product from by-products or unreacted materials .
The molecular structure of furtrethonium iodide can be described using its canonical SMILES notation: C[N+](C)(C)CC1=CC=CO1.[I-]
. This indicates a quaternary nitrogen atom bonded to three methyl groups and a furan ring structure, which contributes to its unique properties .
C[N+](C)(C)CC1=CC=CO1.[I-]
Furtrethonium iodide participates in several key chemical reactions:
Furtrethonium iodide functions primarily as an agonist at muscarinic acetylcholine receptors (M1, M2, M3, and M4). This interaction is significant for its applications in studying cholinergic systems and potential therapeutic effects related to conditions like Alzheimer's disease and myasthenia gravis. The mechanism involves binding to these receptors, mimicking the action of acetylcholine, which can influence various physiological processes.
Furtrethonium iodide has a wide range of scientific applications:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0